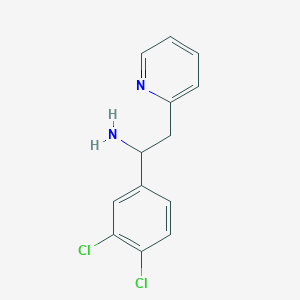
1-(3,4-Dichlorophenyl)-2-pyridin-2-ylethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-Dichlorophenyl)-2-pyridin-2-ylethanamine, commonly known as Deschloroketamine (DCK), is a dissociative anesthetic drug that belongs to the arylcyclohexylamine class. DCK has gained popularity among researchers due to its unique pharmacological properties and potential therapeutic applications.
Mécanisme D'action
Target of Action
Compounds with similar structures, such as dcmu and Triclocarban , have been shown to inhibit photosynthesis and act as antibacterial agents, respectively. Therefore, it is possible that 1-(3,4-Dichlorophenyl)-2-pyridin-2-ylethanamine may have similar targets.
Mode of Action
Dcmu, a compound with a similar dichlorophenyl group, inhibits photosynthesis by blocking the q b plastoquinone binding site of photosystem ii, disallowing the electron flow from photosystem ii to plastoquinone . This suggests that 1-(3,4-Dichlorophenyl)-2-pyridin-2-ylethanamine might interact with its targets in a similar manner.
Biochemical Pathways
Based on the known effects of similar compounds, it could potentially affect the photosynthetic electron transport chain in photosynthetic organisms or disrupt bacterial growth .
Result of Action
Similar compounds have been shown to inhibit photosynthesis and act as antibacterial agents , suggesting that 1-(3,4-Dichlorophenyl)-2-pyridin-2-ylethanamine might have similar effects.
Avantages Et Limitations Des Expériences En Laboratoire
1-(3,4-Dichlorophenyl)-2-pyridin-2-ylethanamine has several advantages for laboratory experiments, including its unique pharmacological profile, low toxicity, and ease of synthesis. However, 1-(3,4-Dichlorophenyl)-2-pyridin-2-ylethanamine also has some limitations, including the lack of standardized dosing protocols, the potential for abuse, and the need for further research to determine its safety and efficacy.
Orientations Futures
Future research on 1-(3,4-Dichlorophenyl)-2-pyridin-2-ylethanamine should focus on its potential therapeutic applications, including its use as an anesthetic, analgesic, and antidepressant. Further studies are needed to determine the optimal dosing protocols and safety profile of 1-(3,4-Dichlorophenyl)-2-pyridin-2-ylethanamine. Additionally, research should explore the potential of 1-(3,4-Dichlorophenyl)-2-pyridin-2-ylethanamine as a tool for studying the NMDA receptor and its role in neurological disorders.
Méthodes De Synthèse
The synthesis of 1-(3,4-Dichlorophenyl)-2-pyridin-2-ylethanamine involves the reaction of 3,4-dichlorophenylacetonitrile with 2-pyridinecarboxaldehyde in the presence of sodium triacetoxyborohydride. The resulting product is then hydrolyzed with hydrochloric acid to yield 1-(3,4-Dichlorophenyl)-2-pyridin-2-ylethanamine. The purity of 1-(3,4-Dichlorophenyl)-2-pyridin-2-ylethanamine can be improved through recrystallization and column chromatography.
Applications De Recherche Scientifique
1-(3,4-Dichlorophenyl)-2-pyridin-2-ylethanamine has been used in various scientific research studies, including neuropharmacology, medicinal chemistry, and drug discovery. 1-(3,4-Dichlorophenyl)-2-pyridin-2-ylethanamine has been found to exhibit potent N-methyl-D-aspartate (NMDA) receptor antagonism, making it a potential candidate for the treatment of neurological disorders such as depression, anxiety, and schizophrenia. 1-(3,4-Dichlorophenyl)-2-pyridin-2-ylethanamine has also shown promise as a therapeutic agent for neuropathic pain and as an anesthetic in veterinary medicine.
Propriétés
IUPAC Name |
1-(3,4-dichlorophenyl)-2-pyridin-2-ylethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12Cl2N2/c14-11-5-4-9(7-12(11)15)13(16)8-10-3-1-2-6-17-10/h1-7,13H,8,16H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAZGEBAOEXMBCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CC(C2=CC(=C(C=C2)Cl)Cl)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dichlorophenyl)-2-pyridin-2-ylethanamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


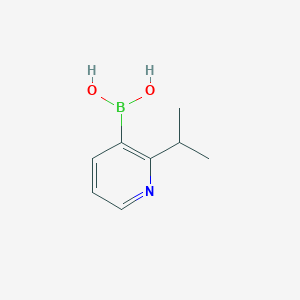

![[2-(4-acetyl-3,5-dimethyl-1H-pyrrol-2-yl)-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2467734.png)
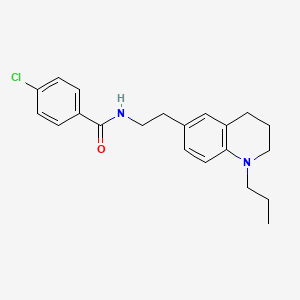
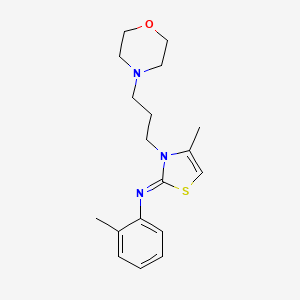
![(5Z)-5-[(4-chlorophenyl)methylidene]-3-(4-fluorophenyl)-2-(3,4,4-trifluorobut-3-enylsulfanyl)imidazol-4-one](/img/structure/B2467742.png)
![N-(4-methylbenzo[d]thiazol-2-yl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2467743.png)
![N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-4-[(3-methylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B2467744.png)
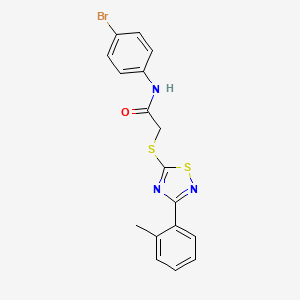
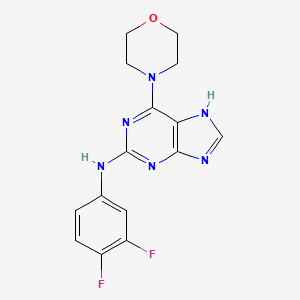
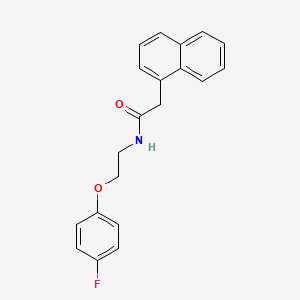
![2-[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxy-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2467750.png)
